1,4,7,10,13,16-Hexaazacyclooctadecane

Übersicht

Beschreibung

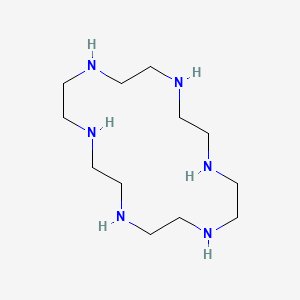

1,4,7,10,13,16-Hexaazacyclooctadecane, also known as Hexacyclen, is a nitrogen analog of 18-crown-6 . It is used as a pharmaceutical intermediate and a urinary calculus solubilizer .

Synthesis Analysis

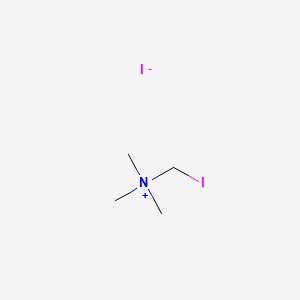

The synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane has been reported in several studies . For instance, the new macrocyclic ligand 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane (L) and its bicyclic derivative have been synthesized and characterized .Molecular Structure Analysis

The molecular structure of 1,4,7,10,13,16-Hexaazacyclooctadecane has been analyzed in several studies . For example, molecular graphs obtained by QTAIM, reduced density gradient (RDG) versus sign (λ 2)ρ plots and NCI isosurfaces for the molecular complexes have been reported .Chemical Reactions Analysis

The chemical reactions involving 1,4,7,10,13,16-Hexaazacyclooctadecane have been studied . For instance, the redox-functionalised polyazacycloalkane receptor 1,4,7,10,13,16-hexa (ferrocenylmethyl)-1,4,7,10,13,16-hexaazacyclooctadecane (L1) has been designed and synthesized, and its binding, electrochemical and metal extraction properties have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,7,10,13,16-Hexaazacyclooctadecane have been reported . For instance, it is a solid at 20°C and should be stored under inert gas due to its hygroscopic nature .Wissenschaftliche Forschungsanwendungen

Catalysis and Inorganic Chemistry

Hexacyclen is a nitrogen-donor ligand that plays a significant role in catalysis and inorganic chemistry. It is used to facilitate various chemical reactions by stabilizing transition states and forming complexes with metal ions. This ligand is particularly useful in catalytic asymmetric synthesis , which is vital for producing chiral molecules that are prevalent in pharmaceuticals .

Synthetic Reagents

In synthetic chemistry, Hexacyclen serves as a versatile reagent. It is employed in the synthesis of complex organic compounds, acting as a chelating agent that can bind to multiple points within a molecule. This property is crucial for the construction of macrocyclic compounds, which have applications ranging from drug development to material science .

Chelation and Complexation Compounds

Hexacyclen is used to form stable complexes with various metal ions. These complexes are essential in the field of chelation therapy , where they help in the removal of heavy metals from the body. Additionally, they are used in environmental applications to remediate soils and water bodies contaminated with toxic metals .

Supramolecular Host Materials

As a macrocycle, Hexacyclen can act as a host molecule in supramolecular chemistry. It can encapsulate smaller guest molecules, leading to potential applications in drug delivery systems where it can control the release of therapeutic agents. It also finds use in the development of molecular sensors and switches .

Crown Ethers and Ionophores

Hexacyclen belongs to the family of crown ethers, which are known for their ability to selectively bind to certain cations. This property makes them useful as ionophores in ion-selective electrodes, which are used for detecting the presence of specific ions in solutions. They are also applied in phase transfer catalysis, enhancing the rate of reactions by increasing the solubility of reactants .

Research on Ionic Liquids

Studies have shown that Hexacyclen interacts with ions in ionic liquids, which are salts in the liquid state at room temperature. These interactions are important for understanding the solvation and transport properties of ions in these novel solvents, which have applications in green chemistry and electrochemistry .

Wirkmechanismus

Target of Action

1,4,7,10,13,16-Hexaazacyclooctadecane, also known as Hexacyclen , is a nitrogen analog of 18-crown-6 . It primarily targets transition metal cations . The secondary amines in the structure of Hexacyclen act as excellent electron donors to these cations .

Mode of Action

Hexacyclen interacts with its targets, the transition metal cations, through its secondary amines . These amines donate electrons to the cations, forming stable complexes

Pharmacokinetics

As a pharmaceutical intermediate , its bioavailability would depend on the specific drug formulation and administration route. More research is needed to understand its pharmacokinetic properties.

Result of Action

Its primary known action is the formation of complexes with transition metal cations . The implications of this action at the molecular and cellular level require further investigation.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of 1,4,7,10,13,16-Hexaazacyclooctadecane are promising . For instance, a practical and reproducible route for the preparation of 1,4,7,10,13,16,19-heptaazacyclohenicosane (1), 1,4,7,10,13,16-hexaazacyclooctadecane (2), and 1,4,7,10,13,17-hexaazacycloicosane (3) bearing a single N - (2-aminoethyl) pendant arm has been developed .

Eigenschaften

IUPAC Name |

1,4,7,10,13,16-hexazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJABZUDCPZPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183778 | |

| Record name | Hexaaza-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7,10,13,16-Hexaazacyclooctadecane | |

CAS RN |

296-35-5 | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000296355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaaza-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

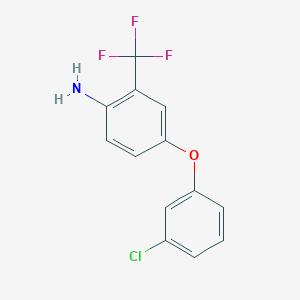

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)

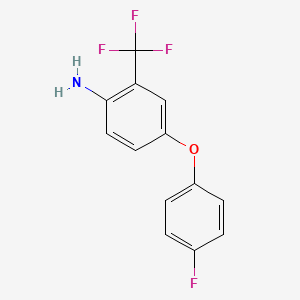

![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)